

Carotegrast Methyl Demonstrates Efficacy in Ulcerative Colitis Trial Against Placebo

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Compound of Interest		
Compound Name:	Carotegrast	
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Carotegrast methyl, an orally administered $\alpha 4$ -integrin antagonist, has shown significant efficacy and a favorable safety profile as an induction therapy for moderately active ulcerative colitis in a pivotal phase 3 clinical trial. The head-to-head comparison against a placebo revealed a statistically significant improvement in clinical response rates for patients treated with **carotegrast** methyl. This guide provides a comprehensive overview of the clinical trial data, experimental protocols, and the mechanism of action of **carotegrast** methyl for researchers, scientists, and drug development professionals.

Efficacy in Moderately Active Ulcerative Colitis

The primary endpoint of the multicenter, randomized, double-blind, placebo-controlled, phase 3 study (AJM300/CT3) was the clinical response rate at week 8.[1] The trial enrolled 203 patients with moderately active ulcerative colitis who had an inadequate response to 5-aminosalicylic acid.[1]

Key Findings:

- At week 8, a significantly higher proportion of patients in the carotegrast methyl group achieved a clinical response compared to the placebo group.[2][3][4]
- Statistically significant improvements were also noted in secondary endpoints, including
 mucosal remission rate and rectal bleeding disappearance rate for the carotegrast methyl
 group.[1]



 The study continued for up to 24 weeks for patients who did not achieve endoscopic remission or cessation of rectal bleeding by week 8, with continued positive outcomes for the carotegrast methyl group.[5]

Efficacy	Carotegrast	Placebo	Odds Ratio	p-value
Outcome	Methyl (n=102)	(n=101)	(95% CI)	
Clinical Response at Week 8	45% (46 patients)	21% (21 patients)	3.30 (1.73–6.29)	0.00028

Table 1: Clinical Response Rate at Week 8.[2][3][4]

Safety and Tolerability Profile

Carotegrast methyl was well-tolerated among the study participants. The incidence of adverse events was similar between the **carotegrast** methyl and placebo groups.[2][3][6]

- The most commonly reported adverse event was nasopharyngitis.[3][6]
- Most adverse events were mild to moderate in severity.[3][6]
- No deaths were reported during the study.[3][6] A serious adverse event of anal abscess was
 reported in one patient in the carotegrast methyl group but was considered unrelated to the
 study drug.[3]

Adverse Event	Carotegrast Methyl (n=102)	Placebo (n=101)
Any Adverse Event	38% (39 patients)	39% (39 patients)
Nasopharyngitis	10% (10 patients)	11% (11 patients)
Treatment-Related Nasopharyngitis	3% (3 patients)	4% (4 patients)
Serious Adverse Events	1 patient (anal abscess, unrelated)	0 patients



Table 2: Incidence of Adverse Events.[2][3][6]

Experimental Protocols

The AJM300/CT3 study was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial conducted at 82 hospitals and clinics in Japan.[2][3][4]

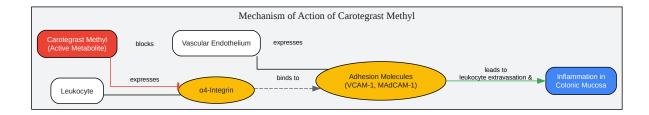
Patient Population: The study enrolled patients with a Mayo Clinic score of 6-10, an endoscopic subscore of ≥ 2 , and a rectal bleeding subscore of ≥ 1 , who had an inadequate response or intolerance to mesalazine.[2][3][4]

Treatment Regimen: Patients were randomly assigned in a 1:1 ratio to receive either 960 mg of **carotegrast** methyl or a placebo, administered orally three times daily for 8 weeks.[2][3][7] For those who did not achieve endoscopic remission or cessation of rectal bleeding by week 8, the treatment was continued for up to 24 weeks.[2][7]

Primary and Secondary Endpoints: The primary endpoint was the proportion of patients with a clinical response at week 8, defined as a reduction in the Mayo Clinic score of \geq 30% and \geq 3 points from baseline, with an accompanying decrease in the rectal bleeding subscore of \geq 1 or a rectal bleeding subscore of \leq 1.[3] Secondary endpoints included the endoscopic remission rate.[8]

Visualizing the Mechanism and Trial Workflow

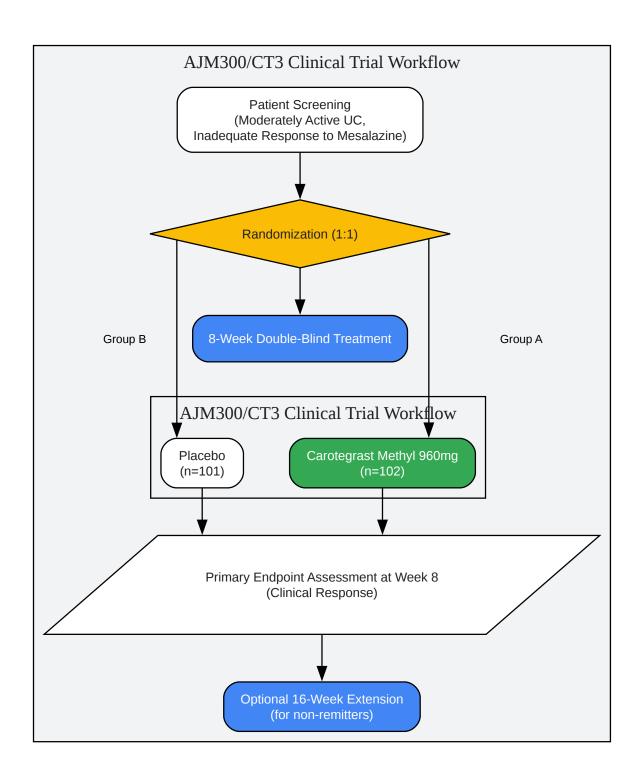
To better understand the biological activity of **carotegrast** methyl and the design of the clinical trial, the following diagrams are provided.





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Caption: Mechanism of action of carotegrast methyl.



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Caption: Workflow of the AJM300/CT3 clinical trial.

Carotegrast methyl, with its targeted mechanism of inhibiting $\alpha 4$ -integrin, presents a novel oral therapeutic option for patients with moderately active ulcerative colitis who have not responded adequately to conventional therapy.[9][10][11] The robust data from the phase 3 clinical trial underscores its potential as an effective and well-tolerated induction therapy.[2][3] The drug received its first approval in Japan in March 2022 for the treatment of moderate ulcerative colitis.[9]

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